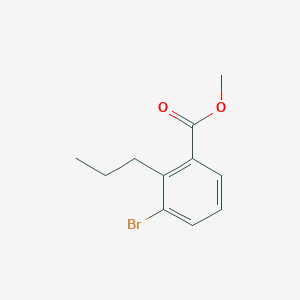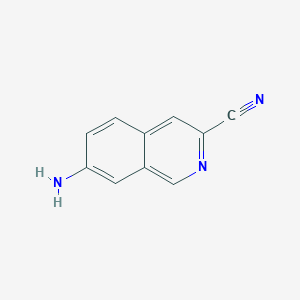
Ethyl 4,6-Difluorobenzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-Difluorobenzimidazole-2-carboxylate is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds This compound features a benzene ring fused to an imidazole ring, with two fluorine atoms at positions 4 and 6, and a carboxylate ester group at position 2
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4,6-difluorobenzene-1,3-diamine and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), under reflux conditions. The temperature is maintained at around 80-100°C, and the reaction is allowed to proceed for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4,6-Difluorobenzimidazole-2-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethyl 4,6-Difluorobenzimidazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparación Con Compuestos Similares
Ethyl 4,6-Difluorobenzimidazole-2-carboxylate is compared with other similar compounds, such as:
Ethyl Benzimidazole-2-carboxylate: Lacks fluorine atoms, resulting in different reactivity and biological activity.
Ethyl 4,6-Dichlorobenzimidazole-2-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical properties and applications.
Ethyl 4,6-Dibromobenzimidazole-2-carboxylate: Similar to the dichloro derivative but with bromine atoms.
Propiedades
Fórmula molecular |
C10H8F2N2O2 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
ethyl 4,6-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-4-5(11)3-6(12)8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
Clave InChI |
TWEREJSPWFIHGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)


![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)


![Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332536.png)




